Boiling Point Differential vs. Positional Isomer 2-Hydroxy-5-(trifluoromethyl)acetophenone
The boiling point of 1-(4-hydroxy-2-(trifluoromethyl)phenyl)ethanone is 305.8±42.0°C at 760 mmHg , whereas its positional isomer 2-hydroxy-5-(trifluoromethyl)acetophenone (CAS 67589-15-5) has a boiling point of 219.7±35.0°C . This ~86°C difference (305.8°C vs. 219.7°C) is attributable to the distinct intramolecular hydrogen-bonding network and electronic environment created by the ortho-CF3/para-OH substitution pattern in the target compound. In contrast, the isomer places the hydroxyl ortho to the acetyl group, enabling strong intramolecular hydrogen bonding that reduces intermolecular association and lowers the boiling point.
| Evidence Dimension | Boiling point (760 mmHg) |
|---|---|
| Target Compound Data | 305.8±42.0°C |
| Comparator Or Baseline | 2-Hydroxy-5-(trifluoromethyl)acetophenone (CAS 67589-15-5): 219.7±35.0°C |
| Quantified Difference | Approximately 86°C higher |
| Conditions | Predicted boiling point at 760 mmHg (ACD/Labs Percepta Platform) |
Why This Matters
Higher boiling point dictates different distillation or solvent evaporation parameters during purification, directly impacting process design and cost in large-scale syntheses.
